4-(4-Fluorobenzyl)piperidine hydrochloride
Overview
Description
4-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN. It is a derivative of piperidine, where a fluorobenzyl group is attached to the nitrogen atom of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as 4-benzylpiperidines . These compounds are characterized by a benzyl group attached to the 4-position of a piperidine .
Mode of Action
Compounds in the 4-benzylpiperidines class typically interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
It has been suggested that compounds in the 4-benzylpiperidines class may influence the production of melanin, potentially impacting skin pigmentation and melanoma .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its classification, it may have potential effects on melanin production and related processes .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
4-(4-Fluorobenzyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)piperidine hydrochloride
- 4-(4-Phenylbenzyl)piperidine hydrochloride
- 4-(4-Methylbenzyl)piperidine hydrochloride
Uniqueness
4-(4-Fluorobenzyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .
Biological Activity
4-(4-Fluorobenzyl)piperidine hydrochloride is a compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C12H17ClFN
- Molecular Weight : 229.73 g/mol
- CAS Number : 92822-03-2
This compound acts primarily as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial in mediating excitatory neurotransmission in the central nervous system. NMDA receptor antagonists have been implicated in various neuroprotective roles, particularly in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease .
NMDA Receptor Antagonism
Research indicates that compounds with a piperidine structure can selectively target NMDA receptor subtypes, providing a mechanism for neuroprotection against excitotoxic damage. This activity is particularly relevant in the treatment of acute cerebral ischemia and chronic pain management .
Biological Activities and Therapeutic Applications
The biological activity of this compound extends beyond NMDA receptor antagonism. It has shown potential in various therapeutic areas:
- Neuroprotection : Effective in preventing neuronal damage during ischemic events.
- Pain Management : Exhibits analgesic properties, making it a candidate for chronic pain therapies.
- Antimicrobial Activity : Some derivatives have demonstrated inhibitory effects against pathogens, including Agaricus bisporus tyrosinase .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
NMDA Receptor Antagonism | Neuroprotective effects in ischemic conditions | |
Analgesic Effects | Reduces pain perception | |
Antimicrobial | Inhibits Agaricus bisporus tyrosinase |
Table 2: Case Study Results
Case Studies
- Neuroprotection in Stroke Models : In animal models of stroke, administration of this compound resulted in reduced neuronal loss and improved functional recovery post-ischemia, supporting its role as a neuroprotective agent .
- Chronic Pain Management : Clinical evaluations have shown that this compound can alleviate symptoms of neuropathic pain, potentially offering an alternative to traditional opioids without the associated risks of addiction.
- Antimicrobial Studies : Recent investigations into its antimicrobial properties revealed that certain derivatives effectively inhibited Agaricus bisporus tyrosinase, suggesting potential applications in dermatological treatments aimed at hyperpigmentation .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKWWANXBGLGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588780 | |
Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193357-52-7, 92822-03-2 | |
Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-fluorophenyl)methyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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